

An In-depth Technical Guide to the GTPase Activity of ARL16

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Abstract

ADP-ribosylation factor-like 16 (ARL16) is a divergent member of the ARF family of small GTPases, implicated in critical cellular processes including Golgi-to-cilia trafficking and innate immune signaling.[1][2][3][4] Unlike canonical GTPases, ARL16 exhibits atypical biochemical properties, suggesting a unique regulatory mechanism. This technical guide provides a comprehensive overview of the current understanding of ARL16's GTPase activity, its regulation, and its role in cellular signaling pathways. We present available data on its GTP binding and hydrolysis, detail relevant experimental protocols, and visualize its functional pathways to facilitate further research and therapeutic development.

Introduction to ARL16

ARL16 is a member of the ARF-like (ARL) protein family, which are structurally related to ADP-ribosylation factors (ARFs).[5] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][3][6][7] This cycle is canonically regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which stimulate the intrinsic rate of GTP hydrolysis.[2][3][6][7]



ARL16 is distinguished from other ARF family members by its divergent amino acid sequence, sharing only about 27% identity with ARF1.[1][2][3] It is implicated in the regulation of protein export from the Golgi apparatus, specifically in the trafficking of intraflagellar transport protein 140 (IFT140) and inositol polyphosphate-5-phosphatase E (INPP5E) to the primary cilium.[1][2] [4][8] Additionally, ARL16 has been identified as a negative regulator of the RIG-I-mediated antiviral immune response in a GTP-dependent manner.

Biochemical Properties and GTPase Activity of ARL16

Current research strongly suggests that ARL16 is an atypical GTPase.[6] This is primarily due to significant alterations in its conserved GTP-binding and hydrolysis motifs.

Atypical G-Motifs and Predicted Impact on GTP Hydrolysis

Small GTPases possess conserved sequence motifs (G-1 to G-5) that are crucial for nucleotide binding and hydrolysis. While ARL16 retains most of these G-motifs, a critical alteration is observed in the G-3 motif (Switch II region).[1][2]



Motif	Canonical Consensus (e.g., in ARFs)	ARL16 Sequence (Human, Mouse)	Implication for Function
G-3 (Switch II)	WDXGGQ	RELGGC	The conserved glutamine (Q) is essential for coordinating a water molecule to attack the y-phosphate of GTP during hydrolysis. Its absence in ARL16 strongly suggests a very low intrinsic GTP hydrolysis rate or an alternative, noncanonical mechanism for GTP hydrolysis.[1]

This deviation from the canonical sequence suggests that ARL16 may have a very slow intrinsic rate of GTP hydrolysis, potentially rendering it persistently active once loaded with GTP, or that its activity is regulated by a mechanism distinct from that of typical ARF proteins.

[2] Some studies have even speculated that certain ARL16 orthologs might function as ATPases.[1][3]

Quantitative Data on GTPase Activity

To date, there is a notable absence of published quantitative data on the intrinsic and GAP-stimulated GTP hydrolysis rates of ARL16. The atypical nature of its active site has posed challenges to traditional GTPase activity assays.

Regulation of ARL16 Activity

The regulation of ARL16's GTPase cycle is an active area of investigation. While specific GEFs remain unidentified, potential GAPs have been suggested.



GTPase-Activating Proteins (GAPs)

The ELMOD family of proteins (ELMOD1, ELMOD2, ELMOD3) have been identified as GAPs for a broad range of ARF family members.[9][10] Functional evidence links ELMOD1 and ELMOD3 to ARL16. Studies have shown that the ciliogenesis defects observed in ELMOD1 and ELMOD3 knockout cells can be rescued by the expression of a constitutively active mutant of ARL16.[10][11][12] This suggests that ELMOD1 and ELMOD3 may function as GAPs for ARL16, terminating its signal in the context of ciliary trafficking.[11][12] However, direct biochemical evidence of ELMOD-stimulated GTP hydrolysis by ARL16 is still lacking.

Guanine Nucleotide Exchange Factors (GEFs)

Currently, no specific GEFs have been identified for ARL16. The mechanism by which ARL16 is loaded with GTP remains an open question for future research.

Signaling Pathways Involving ARL16

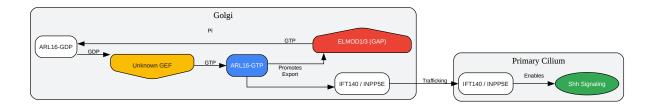
ARL16 has been implicated in two key signaling pathways: Golgi-to-cilia trafficking and the innate immune response.

Role in Golgi-to-Cilia Trafficking and Sonic Hedgehog (Shh) Signaling

ARL16 plays a crucial role in the trafficking of specific proteins from the Golgi apparatus to the primary cilium.[1][3][4] The primary cilium is a key signaling hub, and proper protein localization is essential for its function, including its role in the Sonic Hedgehog (Shh) signaling pathway.[2] [3]

Deletion of ARL16 leads to the mislocalization of several ciliary proteins, including ARL13B, ARL3, INPP5E, and IFT140, which accumulate at the Golgi.[1][2][4][8] This disruption of protein trafficking impairs the cellular response to Shh signaling.[2][3]





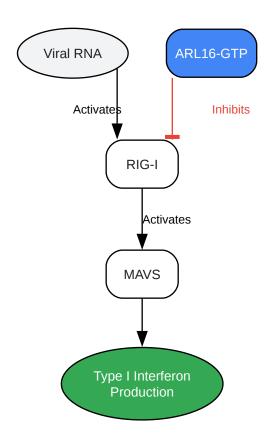
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Caption: ARL16 cycle in Golgi-to-cilia trafficking.

Inhibition of RIG-I Mediated Antiviral Signaling

ARL16 has been shown to negatively regulate the innate immune response by inhibiting the RIG-I signaling pathway. This function is dependent on its GTP-bound state. While the precise mechanism of inhibition is still under investigation, it highlights a potential role for ARL16 in modulating host-pathogen interactions.





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Caption: ARL16's inhibitory role in RIG-I signaling.

Experimental Protocols for Studying ARL16 GTPase Activity

Given the lack of specific quantitative data for ARL16, this section provides detailed, representative protocols for assessing the GTPase activity of Arf family proteins, which can be adapted for ARL16.

Measurement of GTP Hydrolysis by Filter-Binding Assay

This protocol measures the conversion of [y-32P]GTP to GDP and free [32P]Pi.

Materials:

- Purified recombinant ARL16 protein
- Purified recombinant candidate GAP protein (e.g., ELMOD1/3)



- [y-32P]GTP
- Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT
- Stop Buffer: 50 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.2% SDS
- Nitrocellulose filters (0.45 μm)
- Filter apparatus
- · Scintillation counter

Procedure:

- GTP Loading: Incubate ARL16 with a 10-fold molar excess of [γ-³²P]GTP in Assay Buffer for 30 minutes at 30°C.
- Reaction Initiation: Initiate the hydrolysis reaction by adding the candidate GAP protein to the GTP-loaded ARL16. For measuring intrinsic activity, add Assay Buffer instead of the GAP.
- Time Points: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), remove aliquots of the reaction and add them to Stop Buffer on ice.
- Filter Binding: Apply the quenched reactions to nitrocellulose filters pre-wetted with wash buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂). The protein-bound nucleotide will be retained on the filter.
- Washing: Wash the filters three times with cold wash buffer.
- Quantification: Determine the amount of remaining [γ-³²P]GTP on the filters using a scintillation counter.
- Data Analysis: Calculate the rate of GTP hydrolysis by plotting the decrease in protein-bound radioactivity over time.

ARL16 Activation "Pull-Down" Assay

This assay determines the relative amount of active, GTP-bound ARL16 in cell lysates.



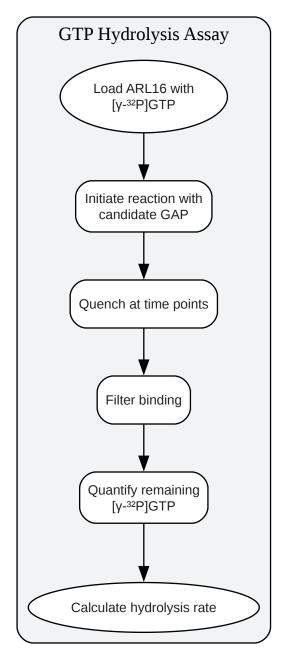
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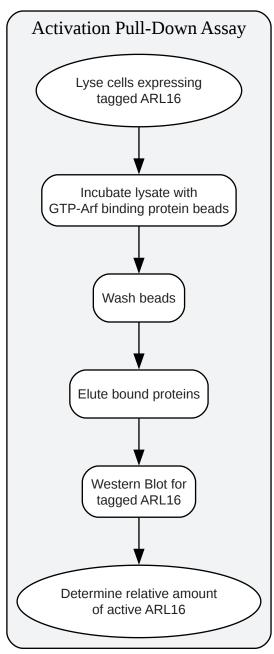
- Cells expressing tagged ARL16
- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease inhibitors
- GST-tagged effector protein that specifically binds GTP-bound Arf family proteins (e.g., GGA3 GAT domain) immobilized on glutathione-agarose beads
- Wash Buffer: Lysis buffer with 0.1% Triton X-100
- SDS-PAGE and Western blotting reagents
- Antibody against the ARL16 tag

Procedure:

- Cell Lysis: Lyse the cells in ice-cold Lysis Buffer.
- Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to remove cellular debris.
- Affinity Precipitation: Incubate the clarified lysates with the GST-effector beads for 1 hour at 4°C with gentle rotation.
- Washing: Wash the beads three times with cold Wash Buffer.
- Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
- Analysis: Analyze the eluted proteins and a sample of the total lysate by SDS-PAGE and Western blotting using an antibody against the ARL16 tag. The amount of ARL16 pulled down represents the active, GTP-bound fraction.







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Caption: Workflow for ARL16 GTPase activity assays.

Future Directions and Therapeutic Implications

The study of ARL16 is still in its early stages, with many unanswered questions. Key areas for future research include:



- Biochemical Characterization: Determining the intrinsic GTP hydrolysis rate of ARL16 and confirming its potential GAPs through in vitro reconstitution experiments is a critical next step.
- Identification of GEFs: Identifying the GEFs responsible for activating ARL16 will be crucial for understanding its regulation.
- Structural Biology: Solving the three-dimensional structure of ARL16 in both its GDP- and GTP-bound states will provide invaluable insights into its atypical nature and its interactions with regulatory and effector proteins.
- Therapeutic Targeting: Given its role in ciliopathies and innate immunity, ARL16 represents a
 potential therapeutic target. A deeper understanding of its GTPase cycle and its regulation
 will be essential for the development of small molecule inhibitors or activators.

Conclusion

ARL16 is an atypical member of the ARF GTPase family with important roles in ciliary trafficking and immune regulation. Its divergent sequence, particularly in the G-3 motif, suggests a unique mechanism of GTP hydrolysis that warrants further investigation. The protocols and pathway diagrams presented in this guide provide a framework for researchers to further unravel the complexities of ARL16 function and to explore its potential as a therapeutic target in a range of human diseases.

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